molecular formula C20H23CaN7O6 B13854978 5-(Methyl-d3)tetrahydrofolic Acid Calcium Salt (Mixture of Diastereomers)

5-(Methyl-d3)tetrahydrofolic Acid Calcium Salt (Mixture of Diastereomers)

Cat. No.: B13854978
M. Wt: 500.5 g/mol
InChI Key: VWBBRFHSPXRJQD-ROPQVXFJSA-L
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Description

Calcium N5-Methyl-d3-tetrahydrofolate is a calcium salt of N5-Methyl-d3-tetrahydrofolate, a biologically active form of folate. Folate is a water-soluble B-vitamin that is essential for numerous bodily functions, including DNA synthesis, repair, and methylation. This compound is particularly significant in the context of nutritional supplements and medical treatments, as it is more readily absorbed and utilized by the body compared to synthetic folic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium N5-Methyl-d3-tetrahydrofolate is synthesized through the reduction of folic acid to tetrahydrofolic acid, followed by methylation and diastereoselective crystallization in water to form the calcium salt . The reaction conditions typically involve the use of reducing agents and methyl donors under controlled pH and temperature conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of Calcium N5-Methyl-d3-tetrahydrofolate involves large-scale chemical synthesis using high-purity reagents and advanced crystallization techniques. The process is optimized to produce the compound in its crystalline form, which is then subjected to rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Calcium N5-Methyl-d3-tetrahydrofolate primarily undergoes reduction and methylation reactions. It can also participate in substitution reactions where the methyl group is transferred to other molecules.

Common Reagents and Conditions:

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Methylation: Methyl donors like methyl iodide or dimethyl sulfate under basic conditions.

    Substitution: Various nucleophiles under mild conditions.

Major Products: The major products formed from these reactions include various methylated derivatives of tetrahydrofolate, which are crucial intermediates in metabolic pathways .

Scientific Research Applications

Calcium N5-Methyl-d3-tetrahydrofolate has a wide range of applications in scientific research:

Mechanism of Action

Calcium N5-Methyl-d3-tetrahydrofolate exerts its effects by participating in the folate cycle, a crucial metabolic pathway. It is converted to tetrahydrofolate by methylenetetrahydrofolate reductase and then used to recycle homocysteine back to methionine by methionine synthase . This process is vital for DNA synthesis and repair, as well as the regulation of homocysteine levels in the blood.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H23CaN7O6

Molecular Weight

500.5 g/mol

IUPAC Name

calcium;(2S)-2-[[4-[[2-amino-4-oxo-5-(trideuteriomethyl)-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-2/t12?,13-;/m0./s1/i1D3;

InChI Key

VWBBRFHSPXRJQD-ROPQVXFJSA-L

Isomeric SMILES

[2H]C([2H])([2H])N1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]

Origin of Product

United States

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